molecular formula C14H12N2 B1595303 2-(2-Aminophenyl)indole CAS No. 32566-01-1

2-(2-Aminophenyl)indole

Cat. No. B1595303
CAS RN: 32566-01-1
M. Wt: 208.26 g/mol
InChI Key: IAKRGXQCKYFJCB-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)indole is an indole derivative . It has been reported as an amination reagent . It undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to afford new 6-cyanoindolo[3,2-c]quinoline derivatives, having pharmacological applications .


Synthesis Analysis

Ceria-supported ruthenium catalysts have been found to be quite effective for the selective direct synthesis of indole via intramolecular dehydrogenative N-heterocyclization of 2-(2-aminophenyl)ethanol . An AgOTf-catalyzed reaction of β-(2-Aminophenyl)-α,β-ynones provides 3-unsubstituted 2-acylindoles in good yields under microwave heating .


Molecular Structure Analysis

The molecular structure of 2-(2-Aminophenyl)indole is C14H12N2 . The molecular weight is 208.26 .


Chemical Reactions Analysis

2-(2-Aminophenyl)indole undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to afford new 6-cyanoindolo[3,2-c]quinoline derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Aminophenyl)indole include a molecular weight of 208.26 . The melting point is 154-155°C .

Scientific Research Applications

Catalysis in Organic Synthesis

Fujita, Yamamoto, and Yamaguchi (2002) explored the use of 2-(2-aminophenyl)indole in the synthesis of indole derivatives through iridium-catalyzed oxidative cyclization of amino alcohols. This method is effective for synthesizing various heterocyclic compounds, highlighting the versatility of 2-(2-aminophenyl)indole in organic synthesis (Fujita, Yamamoto, & Yamaguchi, 2002).

Antimicrobial Properties

Rohini et al. (2010) synthesized a series of indolo[1,2-c]quinazoline derivatives using 2-(2-aminophenyl)indole and found them to exhibit significant antimicrobial activity against various bacterial and fungal strains (Rohini, Reddy, Shanker, Hu, & Ravinder, 2010).

Anticancer Research

Gaikwad et al. (2019) demonstrated the anticancer potential of 2-phenylindole derivatives against various cancer cell lines, including melanoma and lung cancer. This study suggests the promise of 2-(2-aminophenyl)indole derivatives as future anticancer drugs (Gaikwad, Bobde, Ganesh, Patel, Rathore, Ghosh, Das, & Gayen, 2019).

Synthesis of Novel Compounds

Al-Ostoot et al. (2019) reported the synthesis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, a compound derived from 2-(2-aminophenyl)indole. This study contributes to the development of new indole analogs with potential applications in medicinal chemistry (Al-Ostoot, Stondus, Anthal, Venkatesh, Mohammed, Sridhar, Khanum, & Kant, 2019).

Antioxidant Properties

Karaaslan et al. (2013) synthesized a series of 2-(4-aminophenyl)-1H-indoles and demonstrated their potent antioxidant activity, comparable to melatonin. This research indicates the potential of 2-(2-aminophenyl)indole derivatives in developing new antioxidant therapies (Karaaslan, Kadri, Coban, Suzen, & Westwell, 2013).

Therapeutic Applications Overview

Chadha and Silakari (2017) provided an overview of indoles in medicinal chemistry, emphasizing the significance of the indole nucleus in various therapeutic applications. This review underscores the broad utility of 2-(2-aminophenyl)indole in drug development (Chadha & Silakari, 2017).

Safety And Hazards

The safety data sheet for 2-(2-Aminophenyl)indole indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(1H-indol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKRGXQCKYFJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352891
Record name 2-(2-Aminophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminophenyl)indole

CAS RN

32566-01-1
Record name 2-(2-Aminophenyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Aminophenyl)indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

reacting isatoic anhydride with 2-aminophenol or 2-aminothiophenol to obtain a 2-(2-aminophenyl)benzazole (wherein the term “benzazole” means benzoxazole or benzothiazole);
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
AS Khan, A Wolf, T Langmann - Biochemical and Biophysical Research …, 2021 - Elsevier
Retinal degeneration is a leading cause of visual impairment and blindness worldwide. Microglia reactivity is a hallmark of neurodegenerative diseases and a driving force for retinal …
Number of citations: 5 www.sciencedirect.com
C Lamazzi, S Léonce, B Pfeiffer, P Renard… - Bioorganic & medicinal …, 2000 - Elsevier
Novel 6-cyanoindolo[3,2-c]quinoline and 6-cyanobenzimidazo[1,2-c]quinazoline derivatives have been synthesised by treatment of the appropriate aromatic amines with 4,5-dichloro-1,…
Number of citations: 85 www.sciencedirect.com
M Soukri, G Guillaumet, T Besson, D Aziane, M Aadil… - Tetrahedron …, 2000 - Elsevier
Novel 5a,10,14b,15-tetraaza-benzo[a]indeno[1,2-c]anthracen-5-one and benzimidazo[1,2-c]quinazoline derivatives were synthesised in good yields in two or three steps from 2-(2-…
Number of citations: 52 www.sciencedirect.com
S Frère, V Thiéry, C Bailly, T Besson - Tetrahedron, 2003 - Elsevier
The synthetic route to and a preliminary biological evaluation of novel indolo[1,2-c]quinazolines (8) and benzimidazo[1,2-c]quinazolines (9) are described. The products were obtained …
Number of citations: 75 www.sciencedirect.com
R Tambat, M Jangra, N Mahey, N Chandal… - Frontiers in …, 2019 - frontiersin.org
Efflux pumps are always at the forefront of bacterial multidrug resistance and account for the failure of antibiotics. The present study explored the potential of 2-(2-Aminophenyl) indole (…
Number of citations: 24 www.frontiersin.org
R Rohini, PM Reddy, K Shanker, A Hu… - Journal of the Brazilian …, 2010 - SciELO Brasil
A convenient three-step strategy is proposed for the synthesis of mono and bis-indolo[1,2-c] quinazolines from 2-(2-aminophenyl)indole and various aryl aldehydes. The newly …
Number of citations: 25 www.scielo.br
L Domon, C Le Coeur, A Grelard, V Thiéry, T Besson - Tetrahedron Letters, 2001 - Elsevier
Starting from 2-(2-aminophenyl)indole novel triazabenzo[a]indeno[1,2-c]anthracen-5-ones could be reached in three steps through a modified von Niementowski reaction, which …
Number of citations: 46 www.sciencedirect.com
AV Aksenov, DA Aksenov, GD Griaznov… - Organic & …, 2018 - pubs.rsc.org
The polyphosphoric acid-mediated reaction of 2-(2-aminophenyl)indenes with nitroalkenes was tested in the frame of synthetic studies towards CDK inhibitors with the paullone core. …
Number of citations: 22 pubs.rsc.org
K Fischer, M Wacht, A Meyer - Acta hydrochimica et …, 2003 - Wiley Online Library
The reductive amination of low‐molecular‐weight saccharides, uronic acids, and amino sugars, followed by a separation of the derivates by means of ion‐pair chromatography or RP‐…
Number of citations: 20 onlinelibrary.wiley.com
MA Gutierrez, SS Davis, A Rosko, SM Nguyen… - Scientific reports, 2016 - nature.com
Various retinal degenerative diseases including dry and neovascular age-related macular degeneration (AMD), retinitis pigmentosa, and diabetic retinopathy are associated with the …
Number of citations: 31 www.nature.com

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